![molecular formula C17H24N4O B5672069 3-(1-butyl-1H-imidazol-2-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5672069.png)
3-(1-butyl-1H-imidazol-2-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "3-(1-butyl-1H-imidazol-2-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine" typically involves multi-step organic reactions that construct the complex architecture of the molecule step by step. For instance, the synthesis of imidazo[1,2-a]pyridines involves a novel transition-metal-free three-component reaction for the construction of C-N, C-O, and C-S bonds, representing a facile approach for such formations (Cao et al., 2014). Similar methodologies could potentially be adapted for the synthesis of the target compound, focusing on regioselective and efficient bond formations.
Molecular Structure Analysis
The molecular structure of compounds with imidazole, pyrrole, and piperidine rings can be complex, with multiple functional groups contributing to their overall properties. X-ray diffraction studies and theoretical calculations, such as those based on the density functional method, are commonly used to elucidate the structure of such compounds. For example, the crystal structure and vibrational properties of related compounds have been demonstrated through NMR, FT-IR, and single-crystal X-ray diffraction studies, providing insights into their molecular geometry and electronic structure (Chen et al., 2021).
Chemical Reactions and Properties
Compounds like "3-(1-butyl-1H-imidazol-2-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine" can undergo various chemical reactions, particularly those involving functional groups present in their structure. The imidazole and pyrrole rings can participate in electrophilic substitution reactions, while the piperidine ring might undergo nucleophilic substitution reactions due to its basic nature. The specific reactivity would depend on the electronic effects of the substituents and the overall molecular conformation.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. For instance, the presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces can significantly impact the solubility and melting points of these compounds. The physical form can vary from amorphous to well-defined crystals, as seen in related compounds through solvent evaporation techniques at room temperature (Chen et al., 2021).
properties
IUPAC Name |
[3-(1-butylimidazol-2-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-2-3-10-20-12-9-19-16(20)14-6-5-11-21(13-14)17(22)15-7-4-8-18-15/h4,7-9,12,14,18H,2-3,5-6,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIMWDWAANQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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